molecular formula C15H10N4O B11854336 3-(1H-Benzo[d]imidazol-2-yl)quinazolin-4(3H)-one CAS No. 600723-81-7

3-(1H-Benzo[d]imidazol-2-yl)quinazolin-4(3H)-one

Cat. No.: B11854336
CAS No.: 600723-81-7
M. Wt: 262.27 g/mol
InChI Key: QYWVTWIRBFRTBO-UHFFFAOYSA-N
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Description

3-(1H-Benzo[d]imidazol-2-yl)quinazolin-4(3H)-one is a heterocyclic compound that combines the structural features of benzimidazole and quinazolinone. These structures are known for their significant biological activities, making this compound of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-Benzo[d]imidazol-2-yl)quinazolin-4(3H)-one typically involves the condensation of 2-aminobenzimidazole with anthranilic acid or its derivatives. The reaction is often carried out in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride, which facilitates the cyclization process .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

3-(1H-Benzo[d]imidazol-2-yl)quinazolin-4(3H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted quinazolinone and benzimidazole derivatives, which can exhibit different biological activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1H-Benzo[d]imidazol-2-yl)quinazolin-4(3H)-one is unique due to its dual structural features of benzimidazole and quinazolinone, which contribute to its significant biological activities. Its ability to inhibit tubulin polymerization sets it apart from other similar compounds, making it a promising candidate for anticancer research .

Properties

CAS No.

600723-81-7

Molecular Formula

C15H10N4O

Molecular Weight

262.27 g/mol

IUPAC Name

3-(1H-benzimidazol-2-yl)quinazolin-4-one

InChI

InChI=1S/C15H10N4O/c20-14-10-5-1-2-6-11(10)16-9-19(14)15-17-12-7-3-4-8-13(12)18-15/h1-9H,(H,17,18)

InChI Key

QYWVTWIRBFRTBO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)C3=NC4=CC=CC=C4N3

Origin of Product

United States

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